molecular formula C18H16N2O3 B5022327 N-allyl-3-(3-nitrophenyl)-2-phenylacrylamide

N-allyl-3-(3-nitrophenyl)-2-phenylacrylamide

Cat. No. B5022327
M. Wt: 308.3 g/mol
InChI Key: YIZZIRBBAIHPHV-GHRIWEEISA-N
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Description

N-allyl-3-(3-nitrophenyl)-2-phenylacrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as ANPA and is a member of the acrylamide family. ANPA is a yellow crystalline solid that is synthesized using a specific method.

Mechanism of Action

The mechanism of action of ANPA is not fully understood. However, it is believed that ANPA inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. ANPA has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
ANPA has been shown to have several biochemical and physiological effects. In vitro studies have shown that ANPA inhibits the growth of cancer cells and induces apoptosis. ANPA has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth. In animal studies, ANPA has been shown to have low toxicity and good bioavailability.

Advantages and Limitations for Lab Experiments

ANPA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has good solubility in organic solvents. ANPA also has low toxicity and good bioavailability, making it a suitable candidate for in vivo studies. However, ANPA has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. ANPA is also relatively expensive to synthesize compared to other compounds.

Future Directions

ANPA has several potential future directions. In medicinal chemistry, ANPA could be further investigated as a potential drug candidate for cancer treatment. In materials science, ANPA could be used to synthesize new materials with unique properties. In organic synthesis, ANPA could be used as a building block to synthesize other compounds. Further studies are needed to fully understand the mechanism of action of ANPA and to explore its potential applications in various fields.
Conclusion:
In conclusion, ANPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANPA is synthesized using a specific method, and it has been extensively studied for its potential applications in medicinal chemistry, materials science, and organic synthesis. ANPA has several advantages for lab experiments, but it also has some limitations. Further studies are needed to fully understand the mechanism of action of ANPA and to explore its potential applications in various fields.

Synthesis Methods

ANPA is synthesized using a specific method that involves the reaction between 3-nitrobenzaldehyde and N-allyl-2-phenylacrylamide in the presence of a catalyst. The reaction is carried out in an organic solvent under specific conditions. The resulting product is then purified using several techniques, including column chromatography and recrystallization.

Scientific Research Applications

ANPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, ANPA has been shown to have anticancer properties and is being investigated as a potential drug candidate. In materials science, ANPA has been used to synthesize new materials with unique properties. In organic synthesis, ANPA has been used as a building block to synthesize other compounds.

properties

IUPAC Name

(E)-3-(3-nitrophenyl)-2-phenyl-N-prop-2-enylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-11-19-18(21)17(15-8-4-3-5-9-15)13-14-7-6-10-16(12-14)20(22)23/h2-10,12-13H,1,11H2,(H,19,21)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZZIRBBAIHPHV-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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